6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid
Description
6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid is a chemical compound with the molecular formula C12H7F3N2O3 and a molecular weight of 284.19 g/mol. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazine ring bearing a carboxylic acid group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)9-5-16-6-10(17-9)11(18)19/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYZXXMTIHCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically employs organoboron reagents and palladium (II) complexes as catalysts. Another method involves the Buchwald-Hartwig amination, which is useful for forming carbon-nitrogen bonds . Industrial production methods for this compound may involve scalable and efficient synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy and carboxylic acid groups can participate in substitution reactions, leading
Biological Activity
6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H8F3N2O3
- Molecular Weight : 302.20 g/mol
- IUPAC Name : this compound
This compound features a pyrazine ring substituted with a trifluoromethoxy group and a carboxylic acid moiety, contributing to its unique biological properties.
Antimicrobial Activity
Research has indicated that derivatives of pyrazine-2-carboxylic acids exhibit varying degrees of antimicrobial activity. For instance, studies on substituted amides derived from pyrazine-2-carboxylic acids have shown some compounds with notable antifungal properties, although the specific activity of this compound remains to be fully elucidated .
Anticancer Potential
Recent studies have explored the anticancer potential of compounds related to pyrazines. For example, certain pyrazolo[3,4-b]pyridines have demonstrated significant antiproliferative activity against various cancer cell lines . The structure of this compound suggests that it may also exhibit similar properties, warranting further investigation.
Enzyme Inhibition
The compound is hypothesized to interact with various enzyme targets, potentially modulating their activity. For example, related compounds have been studied for their ability to inhibit DPP-4, an important target in the treatment of type 2 diabetes . The structural features of this compound may enhance its binding affinity to such targets.
Study on Antimicrobial Properties
A study published in Molecules investigated the antimicrobial effects of substituted amides derived from pyrazine-2-carboxylic acids. The findings revealed that while some derivatives showed promising antifungal activity (IC50 values ranging from 31.25 to 500 μmol·dm⁻³), the specific activity of this compound was not directly assessed . This highlights the need for targeted research on this particular compound.
Antiproliferative Activity Research
Another relevant study focused on the antiproliferative effects of small molecular weight bioactive compounds, which included various pyrazine derivatives. The findings indicated that certain compounds exhibited significant anticancer activity against prostate cancer cell lines . This suggests that this compound could potentially possess similar effects and merits further exploration.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Methylphenyl amide of 6-chloro-pyrazine | Antifungal | MIC = 31.25 - 500 μmol·dm⁻³ |
| (3,5-Bis-trifluoromethylphenyl)amide | Oxygen evolution rate | IC50 = 0.026 mmol·dm⁻³ |
| Pyrazolo[3,4-b]pyridine derivative | Antiproliferative | IC50 = 1.46 µM against VEGFR-2 kinase |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic acid exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which poses a significant challenge in clinical settings.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that the compound could be further developed as an antimicrobial agent in pharmaceutical applications.
Case Study 1: Antimicrobial Efficacy Against MRSA
A study conducted on the antibacterial efficacy of various compounds included testing against MRSA strains. The results indicated that compounds similar to this compound displayed significant inhibition, suggesting potential therapeutic applications in treating resistant infections .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that derivatives of pyrazine-2-carboxylic acids exhibit antiproliferative action against human colon cancer cell lines, such as HCT-116 and HT-29.
Case Study 2: Anti-Cancer Studies
In a study assessing the antiproliferative effects of trifluoromethyl-pyrazine derivatives, one compound demonstrated a remarkable anticancer effect on HT-29 cells with an estimated IC50 range of 6.587 to 11.10 µM. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway, characterized by up-regulation of Bax and down-regulation of Bcl-2, leading to the activation of Caspase 3 .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. The presence of the trifluoromethyl group enhances its interaction with inflammatory pathways, making it a candidate for treating various inflammatory conditions.
Case Study 3: Inhibition of Inflammatory Mediators
Research has shown that similar compounds can inhibit key inflammatory mediators such as cytokines and prostaglandins. These findings open avenues for exploring the compound's utility in managing chronic inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
